3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide
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Overview
Description
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is a complex organic compound that features a benzodioxole moiety, a thiazolidine ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, thiazolidine precursors, and trimethylphenyl compounds. Common synthetic routes may involve condensation reactions, cyclization, and functional group transformations under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying enzyme functions or signaling pathways. Its structural features could interact with specific biological targets, providing insights into molecular mechanisms.
Medicine
Potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with biological targets may lead to the discovery of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE
- 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs. The presence of the benzodioxole moiety, thiazolidine ring, and trimethylphenyl group provides a distinct chemical profile that can lead to specific interactions and applications not observed in other similar compounds.
Properties
Molecular Formula |
C23H22N2O4S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C23H22N2O4S2/c1-13-8-14(2)21(15(3)9-13)24-20(26)6-7-25-22(27)19(31-23(25)30)11-16-4-5-17-18(10-16)29-12-28-17/h4-5,8-11H,6-7,12H2,1-3H3,(H,24,26)/b19-11- |
InChI Key |
NWWSLXVYDVUGBO-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C |
Origin of Product |
United States |
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